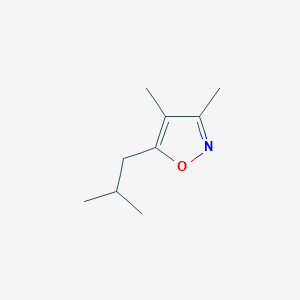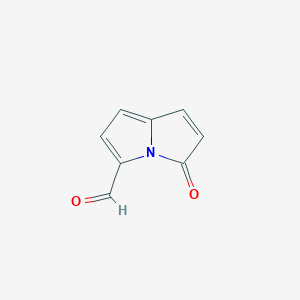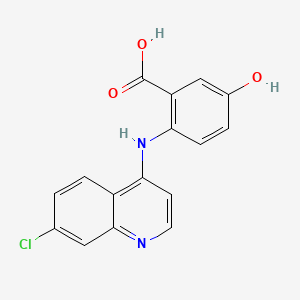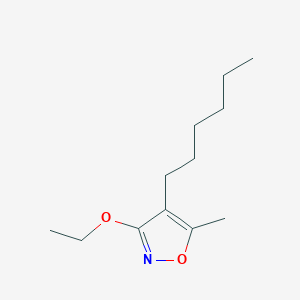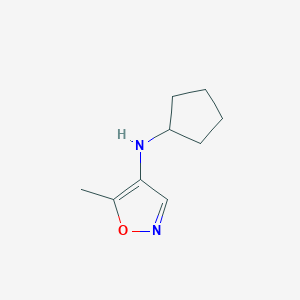![molecular formula C19H21N3O B12887457 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- CAS No. 675133-43-4](/img/structure/B12887457.png)
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- is a complex organic compound with the molecular formula C19H21N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Attachment of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline intermediate.
Introduction of Furanyl Group: The furanyl group is attached via a Friedel-Crafts alkylation reaction, where a furanyl derivative reacts with the piperidine-isoquinoline intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amine derivatives
Substitution: Functionalized isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isoquinolinamine: A simpler analog without the piperidine and furanyl groups.
N-[1-(3-pyridinylmethyl)-3-piperidinyl]-5-Isoquinolinamine: Similar structure but with a pyridine ring instead of a furan ring.
4-Isoquinolinamine, 5-[[3-(2-furanylmethyl)-1-pyrrolidinyl]sulfonyl]-: Contains a pyrrolidine ring and a sulfonyl group.
Uniqueness
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- is unique due to its combination of isoquinoline, piperidine, and furan rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
675133-43-4 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2 |
InChI-Schlüssel |
PQYIJTVJVOBMLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


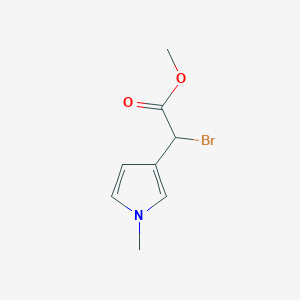
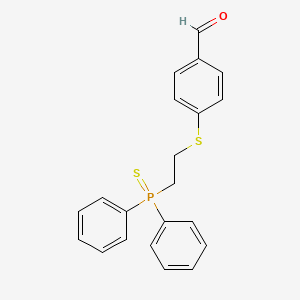
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
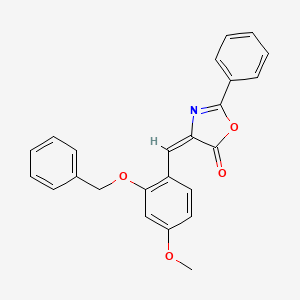

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
